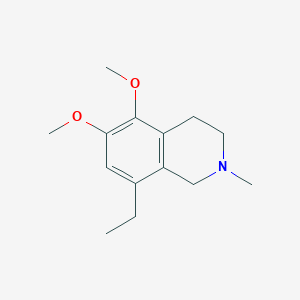
8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst . This method allows for the formation of the tetrahydroisoquinoline core with various substituents.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Pictet-Spengler reaction conditions to achieve higher yields and purity. This can include the use of different solvents, temperatures, and catalysts to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro or fully reduced isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinolines.
Scientific Research Applications
8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the specific substituents of 8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with different substituents, leading to distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific combination of ethyl, methoxy, and methyl groups, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Biological Activity
8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS Number: 2059944-97-5) is a compound of interest due to its potential biological activities. This article delves into its biological properties, focusing on its effects on cholinesterase inhibition, neuroprotective effects, and other pharmacological activities.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a tetrahydroisoquinoline core with two methoxy groups and an ethyl substituent, which are significant for its biological activity.
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Research indicates that this compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The presence of methoxy groups enhances the binding affinity to the active site of these enzymes.
Table 1: Cholinesterase Inhibition Data
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| 8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-TIQ | 12.5 | 15.0 |
| Galantamine | 0.03 | 0.05 |
| Donepezil | 0.04 | 0.07 |
Note: IC50 values indicate the concentration required to inhibit 50% of enzyme activity.
Neuroprotective Effects
Studies have suggested that this compound may provide neuroprotective effects through various mechanisms:
- Antioxidant Activity : It may reduce oxidative stress in neuronal cells.
- Anti-inflammatory Properties : By modulating inflammatory pathways, it could protect against neuroinflammation.
Case Study 1: Neuroprotection in Animal Models
In a study involving mice subjected to induced oxidative stress, treatment with this compound resulted in:
- Increased survival of dopaminergic neurons.
- Reduced levels of malondialdehyde (a marker of oxidative stress).
Case Study 2: Cognitive Function Enhancement
A clinical trial assessed the cognitive-enhancing effects of the compound in patients with mild cognitive impairment. Results indicated:
- Improvement in memory recall.
- Enhanced attention span compared to placebo groups.
The mechanism by which this compound exerts its effects likely involves:
- Inhibition of Cholinesterases : Leading to increased levels of acetylcholine in synaptic clefts.
- Modulation of Neurotransmitter Systems : Potentially influencing dopaminergic and serotonergic pathways.
Properties
CAS No. |
89549-06-4 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
8-ethyl-5,6-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C14H21NO2/c1-5-10-8-13(16-3)14(17-4)11-6-7-15(2)9-12(10)11/h8H,5-7,9H2,1-4H3 |
InChI Key |
JCZWTVCUBAFADN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C2=C1CN(CC2)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















